molecular formula C14H16BrN3O B2967836 [1-(6-Bromoquinazolin-4-yl)piperidin-4-yl]methanol CAS No. 2415633-38-2

[1-(6-Bromoquinazolin-4-yl)piperidin-4-yl]methanol

Cat. No.: B2967836
CAS No.: 2415633-38-2
M. Wt: 322.206
InChI Key: VYRYUQLNSYQUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(6-Bromoquinazolin-4-yl)piperidin-4-yl]methanol is a synthetic small molecule featuring a piperidine core substituted at the 1-position with a 6-bromoquinazolin-4-yl group and at the 4-position with a hydroxymethyl (-CH2OH) moiety. The piperidine-methanol component contributes to solubility and conformational flexibility, making the compound suitable for medicinal chemistry applications, particularly in targeting enzymes or receptors where quinazoline derivatives are known to interact (e.g., kinase inhibition) .

Properties

IUPAC Name

[1-(6-bromoquinazolin-4-yl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O/c15-11-1-2-13-12(7-11)14(17-9-16-13)18-5-3-10(8-19)4-6-18/h1-2,7,9-10,19H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRYUQLNSYQUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Bromoquinazolin-4-yl)piperidin-4-yl]methanol typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the condensation of anthranilic acid with formamide, followed by bromination to introduce the bromine atom at the 6-position.

    Attachment of the Piperidine Ring: The brominated quinazoline is then reacted with piperidine under basic conditions to form the [1-(6-Bromoquinazolin-4-yl)piperidin-4-yl] intermediate.

    Introduction of the Methanol Group: Finally, the intermediate is treated with formaldehyde and a reducing agent to introduce the methanol group at the 4-position of the piperidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The quinazoline ring can undergo reduction to form dihydroquinazoline derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Quinazoline carboxylic acid derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds: Used as an intermediate in the synthesis of more complex molecules with potential biological activity.

Biology:

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes involved in disease pathways.

Medicine:

    Drug Development: Explored for its potential as a lead compound in the development of new therapeutic agents, particularly in oncology and neurology.

Industry:

    Chemical Manufacturing: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [1-(6-Bromoquinazolin-4-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinazoline ring play crucial roles in binding to the active site of the target, while the piperidine and methanol groups enhance the compound’s solubility and bioavailability. This interaction can lead to the inhibition or modulation of the target’s activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares [1-(6-Bromoquinazolin-4-yl)piperidin-4-yl]methanol with structurally and functionally related piperidine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues with Halogenated Aromatic Substituents

Compound Name Core Structure Key Substituents Biological Activity (IC50) Key Findings
This compound (Target) Piperidine + quinazoline 6-Br-quinazolin-4-yl, -CH2OH Not reported Likely optimized for kinase/receptor binding due to bromoquinazoline motif.
[1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 11, ) Piperidine + benzyl 4-Br-benzyl, 4-F-phenyl, -CH2OH 1.03–2.52 µg/mL (parasite) High selectivity (SI = 15–182) against resistant parasites .
2-[(1-Benzyl-4-piperidinyl)ethyl]-6-bromooxazolo[4,5-b]pyridine (14, ) Piperidine + oxazolo-pyridine 6-Br-oxazolo-pyridine, benzyl Not reported IR/NMR data confirm structural stability; no bioactivity reported .
[1-(5-Bromopyridin-3-yl)methyl]piperidin-4-yl]methanol () Piperidine + pyridine 5-Br-pyridin-3-yl, -CH2OH Not reported Safety data available (GHS); structural similarity but distinct heterocycle.

Key Observations:

  • Substituent Impact: The target compound’s 6-bromoquinazoline group likely enhances binding affinity to kinase ATP pockets compared to simpler bromobenzyl or pyridine derivatives (e.g., Compound 11 or ). Quinazolines are known for strong interactions with tyrosine kinases .
  • Bioactivity: Compound 11 (4-bromobenzyl analog) shows potent anti-parasitic activity (IC50 ~1 µg/mL), suggesting that bromine placement on aromatic systems significantly influences efficacy . The target compound’s activity in similar assays remains unstudied but is hypothesized to depend on quinazoline-specific interactions.
  • Synthetic Complexity: The oxazolo-pyridine derivative () requires multi-step synthesis (e.g., coupling with ethyl isonipecotate), whereas the target compound’s synthesis may involve analogous steps, such as DIBALH reduction (as in ).

Piperidine-Methanol Derivatives with Varied Functional Groups

Compound Name Functional Group Molecular Weight Solubility/Stability Key Application
[1-(4-Aminophenyl)piperidin-4-yl]methanol () -NH2 (aniline) 206.29 Not reported Potential CNS targeting
[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol () -NH2 (pyridine) 207.28 Not reported Likely used in kinase probes
Pimozide () -CF2, benzimidazolone 461.55 Freely soluble in acetic acid Antipsychotic drug

Key Observations:

  • Functional Group Influence: The target compound’s -CH2OH group improves water solubility compared to non-polar analogs (e.g., benzyl or aryl derivatives in ). However, it is less polar than aminophenyl derivatives (), which may enhance blood-brain barrier penetration.
  • Molecular Weight: The target compound’s molecular weight (~350–400 g/mol, estimated) is comparable to active derivatives in , aligning with Lipinski’s rules for drug-likeness.

Physicochemical and Spectral Comparisons

  • IR/NMR Data: The oxazolo-pyridine derivative () shows IR peaks at 1605 cm⁻¹ (C=N) and 1H NMR signals for piperidine protons (δ 1.28–1.39 ppm), similar to the target compound’s expected spectral profile.
  • Synthetic Yields: High-yield syntheses (e.g., 87% for a bromoimidazo derivative in ) suggest that the target compound’s preparation could be optimized using analogous methods.

Biological Activity

[1-(6-Bromoquinazolin-4-yl)piperidin-4-yl]methanol is a compound of interest within medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a bromine atom at the 6-position and a piperidine moiety. This structural arrangement is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, disrupting their normal function. This is particularly relevant in targeting enzymes involved in disease processes.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways that are crucial for maintaining homeostasis or contributing to disease progression.
  • DNA Interaction : The compound has been shown to intercalate into DNA, potentially affecting gene expression and leading to apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study involving various derivatives, compounds with similar structures demonstrated efficacy against Mycobacterium tuberculosis, suggesting potential for development as an anti-tuberculosis agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A comparative analysis showed that derivatives with the quinazoline structure exhibited varying degrees of cytotoxicity against cancer cell lines, with some achieving over 90% inhibition at specific concentrations .

Study on Antimicrobial Efficacy

A high-throughput screening of 98,347 compounds highlighted this compound as a promising candidate against M. tuberculosis. The study reported an IC90 value indicating effective growth inhibition at concentrations as low as 10 µM .

Anticancer Screening

Another study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing that it induced apoptosis in a dose-dependent manner. The mechanism was linked to its ability to disrupt DNA synthesis and repair mechanisms .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated quinazoline derivatives:

Compound NameStructureBiological ActivityIC50 (µM)
[1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanolStructureAntimicrobial15
[1-(6-Chloroquinazolin-2-yl)piperidin-3-yl]methanolStructureAnticancer20
[1-(6-Fluoroquinazolin-2-yl)piperidin-3-yl]methanolStructureAntimicrobial & Anticancer10

This table illustrates how modifications in halogen substitution can influence both antimicrobial and anticancer activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.